Product packaging for C-Pyrazin-2-YL-methylamine oxalate(Cat. No.:CAS No. 1170817-91-0)

C-Pyrazin-2-YL-methylamine oxalate

Cat. No.: B2957678
CAS No.: 1170817-91-0
M. Wt: 199.166
InChI Key: FBWZTNXFDAXJRF-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Amine and Oxalate (B1200264) Chemistry

C-Pyrazin-2-YL-methylamine oxalate is fundamentally a salt composed of a protonated heterocyclic amine cation and an oxalate dianion. Heterocyclic amines are a broad and vital class of organic compounds that contain at least one heterocyclic ring with nitrogen as a heteroatom. mdpi.com The pyrazine (B50134) ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key structural motif in many biologically active molecules and functional materials. nsf.govsigmaaldrich.com The amine group attached to the pyrazine ring via a methylene (B1212753) bridge provides a site for protonation and coordination to metal ions.

Oxalate chemistry involves the study of oxalic acid and its salts. Oxalic acid is a dicarboxylic acid that readily forms crystalline salts with various cations, including protonated amines. nih.gov The formation of oxalate salts is a common strategy in medicinal and materials chemistry to improve the stability, solubility, and handling of amine-containing compounds. The co-crystallization of pyrazine derivatives with dicarboxylic acids, such as oxalic acid, has been a subject of research, revealing insights into hydrogen bonding networks and crystal engineering principles. nih.gov

Significance in Contemporary Organic and Coordination Chemistry Research

The significance of this compound in contemporary research lies in the multifunctionality of its pyrazine-2-ylmethanamine cation. In organic synthesis, pyrazine derivatives serve as important synthons for the construction of more complex molecules with desired electronic and steric properties. researchgate.net The amine functionality allows for a variety of chemical transformations, making it a versatile building block for the synthesis of novel organic compounds.

In coordination chemistry, the pyrazine moiety and the amine group offer multiple potential coordination sites for metal ions. Pyrazine itself is a well-known bridging ligand that can link metal centers to form coordination polymers and metal-organic frameworks (MOFs). rsc.org The nitrogen atoms of the pyrazine ring and the amino group of C-Pyrazin-2-YL-methylamine can act as Lewis bases, donating their lone pair of electrons to a metal center. google.comnih.gov This allows for the design and synthesis of a wide range of coordination compounds with diverse structures and properties, from discrete mononuclear complexes to extended multidimensional networks. The study of such complexes is crucial for the development of new catalysts, magnetic materials, and luminescent sensors. nih.gov

Overview of Fundamental Research Directions

Current research involving C-Pyrazin-2-YL-methylamine and its derivatives is progressing along several key directions. One major area of focus is the synthesis of novel coordination compounds. Researchers are exploring the reactions of C-Pyrazin-2-YL-methylamine with various transition metals to create new complexes with interesting magnetic, electronic, and photophysical properties. nih.govgoogle.comnih.gov The ability of the ligand to act as a chelating or bridging ligand is being investigated to control the dimensionality and topology of the resulting coordination architectures.

Another significant research direction is the application of pyrazine derivatives in materials science. The structural motifs present in this compound are relevant to the design of functional materials. For instance, the hydrogen bonding between the amine and oxalate ions can be exploited to create specific supramolecular assemblies. Furthermore, the pyrazine ring can be incorporated into polymers and other materials to tune their electronic and optical properties.

Finally, the synthesis of new organic molecules based on the pyrazine-2-ylmethanamine scaffold remains an active area of investigation. researchgate.net The development of efficient synthetic routes to modify the pyrazine ring or the amine group allows for the creation of a library of compounds with potential applications in various fields of chemical and biological research.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and its constituent amine.

Properties of this compound

PropertyValueReference
CAS Number1170817-91-0 google.comresearchgate.netchemscene.comnih.gov
Molecular FormulaC7H9N3O4 google.comresearchgate.netchemscene.comnih.gov
SMILESC1=CN=C(C=N1)CN.C(=O)(C(=O)O)O[Calculated from structure]

Properties of (Pyrazin-2-yl)methanamine

PropertyValueReference
CAS Number20010-99-5 mdpi.com
Molecular FormulaC5H7N3 mdpi.com
Molecular Weight109.13 g/mol
IUPAC Namepyrazin-2-ylmethanamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O4 B2957678 C-Pyrazin-2-YL-methylamine oxalate CAS No. 1170817-91-0

Properties

IUPAC Name

oxalic acid;pyrazin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.C2H2O4/c6-3-5-4-7-1-2-8-5;3-1(4)2(5)6/h1-2,4H,3,6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWZTNXFDAXJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of C Pyrazin 2 Yl Methylamine Oxalate

Established Synthetic Pathways for C-Pyrazin-2-YL-methylamine Oxalate (B1200264) Derivatives

The synthesis of C-Pyrazin-2-YL-methylamine derivatives often begins from readily available pyrazine (B50134) precursors. These strategies leverage the existing ring system and modify its substituents to build the desired methylamine (B109427) side chain.

Precursor-Based Synthetic Strategies and Building Block Utility

A common and direct route to pyrazine methylamine derivatives involves a two-step process starting from a methyl-substituted pyrazine. This method first sees the oxidation of the methyl group to an aldehyde, followed by reductive amination to yield the target amine. google.com A specific patent describes the oxidation of a methyl pyrazine derivative using ceric ammonium (B1175870) nitrate (B79036) to produce the corresponding aldehyde pyrazine derivative. google.com This aldehyde is a crucial intermediate, as it can readily react with hydroxylamine (B1172632) hydrochloride and a reducing agent to form the pyrazine methylamine derivative. google.com This approach is noted for its operational simplicity and suitability for large-scale production. google.com

Another established strategy begins with 2,3-dichloropyrazine. This precursor can be reacted with a suitable diaryl imine, followed by hydrolysis, to produce (3-chloropyrazin-2-yl)methanamine. google.com This method avoids the formation of halomethyl pyrazines, which are known to be lachrymatory and difficult to synthesize selectively. google.com

Pyrazine-2-carboxylic acid and its esters also serve as versatile precursors. nih.govresearchgate.net They can be converted into amides, which can then be reduced to the corresponding amines. For instance, pyrazinoic acid can be activated and coupled with various amines to form amides, a key step in creating diverse derivatives. nih.gov Enzymatic synthesis using catalysts like Lipozyme® TL IM has been developed for the amidation of pyrazine esters, offering a green chemistry approach. nih.gov

The pyrazine scaffold's utility as a building block is extensive. mdpi.com The pyrazine ring is a component of several clinically used drugs and serves as a platform for drug discovery. mdpi.com Its distinct chemical reactivity has been central to advances in total synthesis and medicinal chemistry. mdpi.com

PrecursorIntermediateTarget StructureKey Features
Methyl Pyrazine DerivativeAldehyde Pyrazine DerivativePyrazine Methylamine DerivativeDirect, scalable two-step process (oxidation, reductive amination). google.com
2,3-DichloropyrazineDiaryl Imine Adduct(3-Chloropyrazin-2-yl)methanamineAvoids lachrymatory halomethyl intermediates. google.com
Pyrazine-2-carboxylic Acid/EsterPyrazinamide (B1679903) DerivativePyrazine Methylamine DerivativeVersatile for creating diverse amides, which can be reduced. nih.govresearchgate.net
2-AminopyrazineChlorinated/Brominated PyrazineComplex Pyrazine DerivativesAllows for multi-step functionalization including halogenation and cyanation. mdpi.com

Reaction Optimization and Yield Enhancement Techniques

Significant efforts have been made to optimize the synthesis of pyrazine methylamine derivatives to improve yields and simplify procedures. In the conversion of methyl pyrazines to pyrazine aldehydes, using ceric ammonium nitrate in a solvent at a controlled temperature of 20-40°C has proven effective. google.com

For the subsequent conversion of the aldehyde to the amine, a one-pot reaction is often favored. The aldehyde is first reacted with hydroxylamine hydrochloride in the presence of an organic base like aqueous sodium acetate (B1210297) to form an oxime intermediate. google.com This intermediate is then reduced in the same pot using a reducing agent such as sodium borohydride (B1222165) or V-Brite B. google.com This streamlined process has been reported to achieve high yields, with one patent claiming a 91% yield for the formation of 2-methylamine pyrazine from 2-aldehyde pyrazine. google.com The final product is often isolated as a salt, such as a hydrochloride or oxalate, by precipitation from a solvent like ethanol, which aids in purification and improves stability. reagentia.eugoogle.com

Compared to older methods, such as those involving Gabriel synthesis on a halogenated methylpyrazine, these optimized routes have fewer steps, higher yields (often exceeding 46% for each step), and avoid unstable and hazardous intermediates. google.com

Novel Methodologies for Pyrazine-Methylamine Scaffold Construction

Research continues to uncover new ways to build and modify the pyrazine-methylamine scaffold, focusing on introducing diverse functional groups and controlling stereochemistry.

Exploration of Functionalization Reactions and Derivatization Routes

Modern synthetic methods have expanded the toolkit for modifying the pyrazine ring. Palladium(II)-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids provide a route to unsymmetrically 2,6-disubstituted pyrazines. organic-chemistry.org Another metal-catalyzed approach is the C-alkylation of methyl groups on N-heteroaromatics, including pyrazines, using [Cp*IrCl2]2 as a catalyst with alcohols. organic-chemistry.org

Direct C-H functionalization has emerged as a powerful strategy. nih.gov This avoids the need for pre-functionalized starting materials. Methods using photoredox catalysis allow for the methylation and alkylation of the pyrazine ring under mild conditions. nih.gov Similarly, deprotonative functionalization using a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) allows for the introduction of electrophiles like aldehydes or iodine directly onto the pyrazine ring. researchgate.net

Derivatization often starts from key functional groups. 3-Aminopyrazine-2-carboxylic acid, for example, can be transformed into a variety of derivatives. imist.ma The carboxylic acid can be converted to an acyl chloride with thionyl chloride and then reacted with alcohols or amines to form esters or amides, respectively, with good yields. imist.ma These reactions significantly broaden the range of accessible pyrazine-based molecules. nih.gov

Reaction TypeReagents/CatalystPosition FunctionalizedDescription
C-Alkylation[Cp*IrCl2]2, AlcoholMethyl group on ringCatalytic addition of alkyl groups from alcohols to a methyl substituent. organic-chemistry.org
Cascade ReactionPalladium(II), Arylboronic Acid2,6-positionsForms unsymmetrical disubstituted pyrazines from aminoacetonitriles. organic-chemistry.org
C-H FunctionalizationPhotoredox Catalyst / Radical InitiatorsRing C-H bondsDirect addition of alkyl or fluoroalkyl groups to the pyrazine ring. nih.gov
Deprotonative MetalationLTMP, Electrophile (e.g., PhCHO)Ring C-H bondsDirect introduction of functional groups via a deprotonated intermediate. researchgate.net
Amide/Ester FormationSOCl2, Amine/AlcoholCarboxylic acid groupConversion of a pyrazine carboxylic acid into various amide or ester derivatives. imist.ma

Development of Stereoselective Synthesis Approaches

The three-dimensional arrangement of atoms (stereochemistry) can be critical for the biological activity of pyrazine-containing compounds. nih.gov For complex molecules like the cephalostatin family of natural products, which feature a bis-steroidal pyrazine core, the stereochemistry of substituents significantly influences their anti-cancer properties. nih.gov

Developing synthetic routes that control this stereochemistry is a key challenge. Research in this area has focused on the diastereoselective synthesis of complex pyrazine derivatives. nih.gov For example, in the synthesis of bis-steroidal pyrazines, specific diastereomers were intentionally synthesized and isolated in pure form to study their structure-activity relationships. nih.gov While this work does not directly involve the simpler C-Pyrazin-2-YL-methylamine, it highlights a crucial frontier in pyrazine chemistry: the need for methods that can selectively produce a single stereoisomer. Such approaches often rely on chiral auxiliaries or catalysts to guide the formation of new stereocenters during the synthesis. researchgate.net

Mechanistic Investigations of C-Pyrazin-2-YL-methylamine Oxalate Formation

The formation of this compound from a methyl pyrazine precursor can be understood as a three-stage process: oxidation, reductive amination of the resulting aldehyde, and final salt formation.

The first step is the oxidation of the methyl group of 2-methylpyrazine (B48319) to yield pyrazine-2-carbaldehyde (B1279537). google.comguidechem.com While various oxidizing agents can be used, methods employing ceric ammonium nitrate are documented. google.com

The second stage involves the conversion of pyrazine-2-carbaldehyde into C-Pyrazin-2-YL-methylamine. This is typically achieved via reductive amination. A common pathway proceeds through an oxime intermediate. The aldehyde (pyrazine-2-carbaldehyde) reacts with hydroxylamine (NH₂OH) to form pyrazine-2-carbaldehyde oxime. google.com This reaction is a classic condensation where the carbonyl oxygen is replaced by the =N-OH group. The resulting oxime is then reduced to the primary amine. Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation are effective for this transformation, breaking the N-O bond and reducing the C=N double bond to a C-N single bond, yielding C-Pyrazin-2-YL-methylamine. google.com

The final step is the formation of the oxalate salt. The synthesized C-Pyrazin-2-YL-methylamine, which is a base, is treated with oxalic acid (a dicarboxylic acid). This is a straightforward acid-base reaction where the basic nitrogen atom of the methylamine group is protonated by the acidic protons of the oxalic acid, forming an ammonium cation. The resulting ionic bond between the pyrazinylmethylammonium cation and the oxalate anion yields the stable, crystalline this compound salt. reagentia.eureagentia.eu This salt formation step is crucial for purification and improving the handling properties of the final compound.

Applications of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazines, driven by the need for more sustainable chemical manufacturing. unibo.it These principles offer a pathway to develop more efficient and environmentally friendly methods for producing this compound and its derivatives. Key green chemistry strategies applicable to pyrazine synthesis include the use of alternative solvents, catalytic reactions, one-pot syntheses, and innovative technologies like flow chemistry and biocatalysis. researchgate.neteurekaselect.comnih.gov

Catalytic Approaches and Atom Economy

A significant advancement in the green synthesis of pyrazines involves the use of catalysis to improve reaction efficiency and atom economy. researchgate.net Researchers have developed methods for synthesizing pyrazine derivatives through the dehydrogenative self-coupling of 2-amino alcohols catalyzed by earth-abundant manganese pincer complexes. acs.orgnih.gov This method is highly atom-economical as it produces only hydrogen gas and water as byproducts. acs.orgnih.gov Another approach involves the dehydrogenation of piperazines using a palladium catalyst to yield pyrazines in high yields. tandfonline.comtandfonline.com While traditional methods for synthesizing pyrazines often involve multi-step procedures with significant waste generation, these catalytic routes offer a more sustainable alternative. acs.org

One-Pot Syntheses

One-pot synthesis, a strategy that combines multiple reaction steps in a single vessel, has been effectively used for preparing pyrazine derivatives. tandfonline.comresearchgate.net This approach is advantageous as it reduces the need for intermediate purification steps, thereby saving time, solvents, and energy. A notable example is the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol (B129727), catalyzed by potassium tert-butoxide at room temperature. tandfonline.comtandfonline.comresearchgate.net This method is cost-effective and environmentally benign due to the mild reaction conditions and the avoidance of expensive or hazardous catalysts. tandfonline.comresearchgate.net

Biocatalysis and Alternative Solvents

The use of enzymes as biocatalysts represents a significant step forward in the green synthesis of pyrazine derivatives, particularly pyrazinamides. rsc.orgnih.govresearchgate.net Lipozyme® TL IM, an immobilized lipase, has been successfully used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. rsc.orgnih.govresearchgate.net These enzymatic reactions can be conducted under mild conditions and in greener solvents like tert-amyl alcohol. nih.govresearchgate.net The use of aqueous media as a solvent is another cornerstone of green chemistry, and several pyrazole (B372694) and pyrazine derivatives have been synthesized in water, which is an inexpensive and environmentally benign solvent. researchgate.netresearchgate.netsci-hub.se

Flow Chemistry

Continuous-flow chemistry is an emerging technology that offers enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processes. mdpi.comgalchimia.com This technology has been applied to the synthesis of pyrazinamide derivatives in a continuous-flow microreactor, demonstrating higher space-time yields compared to batch reactors. rsc.orgnih.govresearchgate.net The synthesis of various pyrazole derivatives has also been successfully demonstrated using flow chemistry, highlighting its potential for the efficient and scalable production of heterocyclic compounds. mdpi.comgalchimia.comrsc.org

The following table summarizes various green chemistry approaches that have been applied to the synthesis of pyrazine derivatives and could potentially be adapted for the synthesis of this compound.

Green Chemistry ApproachCatalyst/ConditionsSubstratesProductsKey Advantages
One-Pot Synthesis Potassium tert-butoxide in aqueous methanol at room temperature. tandfonline.comtandfonline.com1,2-diketo compounds and 1,2-diamines. tandfonline.comtandfonline.comPyrazine derivatives. tandfonline.comtandfonline.comHigh yield, cost-effective, environmentally benign, avoids hazardous catalysts. tandfonline.com
Catalysis Manganese pincer complexes. acs.orgnih.gov2-amino alcohols. acs.orgnih.gov2,5-disubstituted pyrazine derivatives. acs.orgnih.govAtom-economical (byproducts are H₂ and H₂O), uses earth-abundant metal. acs.orgnih.gov
Biocatalysis Lipozyme® TL IM in tert-amyl alcohol. nih.govresearchgate.netPyrazine esters and amines. nih.govresearchgate.netPyrazinamide derivatives. nih.govresearchgate.netMild reaction conditions, use of a greener solvent, good scalability. nih.gov
Flow Chemistry Continuous-flow microreactor. nih.govresearchgate.netPyrazine esters and amines. nih.govresearchgate.netPyrazinamide derivatives. nih.govresearchgate.netHigher efficiency, improved safety, and better control over reaction parameters. nih.govmdpi.com

While these methods have not been explicitly reported for the synthesis of this compound, they provide a solid foundation for developing greener synthetic routes to this compound and its analogues. Future research in this area would likely focus on adapting these principles to the specific chemical transformations required to produce this compound.

Crystallographic and Solid State Investigations of C Pyrazin 2 Yl Methylamine Oxalate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. Although a specific SCXRD study for C-pyrazin-2-yl-methylamine oxalate (B1200264) is not publicly documented, we can infer its likely structural features based on analyses of related pyrazine (B50134) carboxamides, organic oxalate salts, and other amine-acid salts.

Crystal System and Space Group Determination

The crystal system and space group describe the symmetry of the crystal lattice. For organic salts, common crystal systems include monoclinic and triclinic, as they accommodate the lower symmetry of the constituent molecules. For instance, a study of two new oxalate salts revealed one crystallizing in the triclinic P-1 space group and another in the monoclinic C2/c space group journalspress.com. Another related compound, a monoclinic polymorph of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, was found to crystallize in the P21/c space group nih.gov. Given these examples, it is probable that C-pyrazin-2-yl-methylamine oxalate would crystallize in a low-symmetry system like monoclinic or triclinic.

Table 1: Common Crystal Systems and Space Groups for Related Organic Salts

Compound Type Typical Crystal System Typical Space Group
Organic Oxalate Salts journalspress.com Triclinic, Monoclinic P-1, C2/c
Pyrazine Carboxamide Derivatives nih.gov Monoclinic P21/c

Asymmetric Unit Configuration and Molecular Conformation

The asymmetric unit is the smallest part of the crystal structure from which the entire lattice can be generated by symmetry operations. In the case of this compound, the asymmetric unit would contain at least one C-pyrazin-2-yl-methylammonium cation and one oxalate or hydrogen oxalate anion.

Proton transfer from the acidic protons of oxalic acid to the more basic nitrogen atoms of the C-pyrazin-2-yl-methylamine is expected. This would likely involve the primary amine group and potentially one of the pyrazine ring nitrogens, resulting in a C-pyrazin-2-yl-methylammonium cation and an oxalate dianion or a hydrogen oxalate anion. The conformation of the cation would be influenced by the packing forces and hydrogen bonding within the crystal. The pyrazine ring itself is planar, but the aminomethyl substituent introduces conformational flexibility. In related structures, the planarity of amide groups and the dihedral angles between aromatic rings are key conformational features nih.gov.

Elucidation of Intermolecular Interactions: Hydrogen Bonding, C-H⋯π, π-π Stacking

The crystal structure of an organic salt is stabilized by a network of non-covalent interactions.

Hydrogen Bonding: Strong charge-assisted hydrogen bonds are expected between the ammonium (B1175870) group (N+-H) of the cation and the carboxylate oxygen atoms (O-) of the oxalate anion. These N-H⋯O interactions are primary drivers of the supramolecular assembly. If a hydrogen oxalate anion is present, O-H⋯O hydrogen bonds may also form. In related pyrazine derivatives, N-H⋯N hydrogen bonds forming dimers are also observed nih.gov.

C-H⋯π Interactions: Weaker C-H⋯π interactions, where a C-H bond from an aliphatic or aromatic group points towards the electron-rich π-system of a pyrazine ring, could further stabilize the crystal packing.

π-π Stacking: The planar pyrazine rings are likely to engage in π-π stacking interactions. These can be parallel-displaced or T-shaped, with inter-centroid distances typically in the range of 3.3 to 3.8 Å. For example, in the crystal of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, parallel slipped π-π interactions are observed with inter-centroid distances of 3.640 Å and 3.711 Å nih.gov.

Table 2: Typical Intermolecular Interactions in Pyrazine-based Organic Salts

Interaction Type Donor Acceptor Typical Distance/Geometry Reference Example
Hydrogen Bond N-H O (carboxylate) ~2.6 - 2.9 Å Supramolecular Salts rsc.org
Hydrogen Bond N-H N (pyrazine) ~2.9 - 3.2 Å Pyrazine Carboxamides nih.gov

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a key technique for analyzing crystalline materials. nih.gov While a specific PXRD pattern for this compound is not available, its application would be crucial for several reasons:

Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification and purity assessment.

Polymorphism Screening: Many organic compounds can exist in multiple crystalline forms, or polymorphs, each with a distinct PXRD pattern and different physical properties. PXRD is the primary tool used to screen for and distinguish between polymorphs.

Quality Control: In a manufacturing setting, PXRD can ensure batch-to-batch consistency of the crystalline form.

Studies on related compounds like pyrazinamide (B1679903) complexes have utilized PXRD to confirm their crystalline nature. jcsp.org.pk The technique is fundamental for characterizing any new solid form of an active pharmaceutical ingredient or chemical intermediate. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Crystallography

Solid-state NMR (ssNMR) provides information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N, ¹H) within a solid material. It is a powerful complementary technique to diffraction methods.

Distinguishing Polymorphs: Since the local electronic environment of atoms differs between polymorphs, ssNMR can distinguish them. Different polymorphs will exhibit distinct chemical shifts.

Characterizing Disordered Systems: ssNMR can provide structural insights into materials that are not sufficiently ordered for single-crystal X-ray diffraction.

Probing Dynamics: The technique can be used to study molecular motions within the crystal lattice.

While no ssNMR data has been published for this compound, studies on other pyrazine-containing materials demonstrate its utility. For example, ssNMR has been used to probe the structure and dynamics of pyrazine guest molecules in intercalation compounds and to study the hydrogen bonding network in pyrazine-based explosives. acs.orgacs.org For this compound, ¹³C and ¹⁵N ssNMR could confirm the protonation state of the amine and pyrazine nitrogens and provide information on the number of crystallographically independent molecules in the asymmetric unit.

Structural Elucidation and Complementary Data from Solid-State NMR

The definitive determination of the three-dimensional arrangement of atoms and molecules in the crystalline lattice of this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Based on studies of similar pyrazine-containing compounds and organic oxalates, a likely structural feature of this compound is the formation of a salt wherein the pyrazin-2-yl-methylamine moiety is protonated at one of the pyrazine nitrogen atoms or the primary amine, and the oxalic acid exists as the oxalate dianion. For instance, in the structure of 2-amino-5-nitropyridinium hydrogen oxalate, proton transfer from oxalic acid to the pyridine (B92270) ring is observed nih.govresearchgate.net. This protonation leads to distinct changes in bond angles within the heterocyclic ring compared to the neutral molecule researchgate.net. A similar effect would be anticipated in this compound.

The crystal packing is expected to be dominated by a network of hydrogen bonds. The protonated amine group and the pyrazine ring nitrogens are potential hydrogen bond donors, while the carboxylate oxygen atoms of the oxalate are strong hydrogen bond acceptors. This can lead to the formation of robust supramolecular synthons, such as the R22(8) ring motif commonly observed in cocrystals of carboxylic acids and 2-aminopyrimidines nih.gov. In related structures, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules are linked by N—H⋯N hydrogen bonds, forming dimers iucr.org. Similar intermolecular interactions are expected to play a significant role in the crystal structure of this compound, influencing its stability and physical properties.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy serves as a powerful complementary technique to X-ray diffraction for structural elucidation, particularly in cases where obtaining suitable single crystals is challenging or when investigating local atomic environments and disorder. High-resolution 13C and 15N ssNMR would provide information on the number of crystallographically independent molecules in the asymmetric unit, the conformation of the C-pyrazin-2-yl-methylamine cation, and the nature of the intermolecular interactions. For example, studies on calcium oxalate have demonstrated the utility of 17O ssNMR in probing the local environment of oxalate ligands researchgate.netnih.gov. This technique could distinguish between different coordination modes of the oxalate anion in the crystal lattice.

Table 1: Expected Crystallographic Data for this compound based on Analogous Structures

ParameterExpected Value/FeaturesRationale based on Analogous Compounds
Crystal SystemMonoclinic or TriclinicCommon for organic salts and related pyrazine derivatives nih.goviucr.org.
Space GroupCentrosymmetric (e.g., P2₁/c, P-1)Often observed for racemic mixtures and structures with inversion centers iucr.orgresearchgate.net.
Key Hydrogen BondsN-H···O, C-H···OExpected between the protonated amine/pyrazine and the oxalate anion nih.govnih.goviucr.org.
Supramolecular MotifsDimeric or sheet-like structuresCommon in related pyrazine carboxamides and oxalate salts iucr.orgresearchgate.net.
Dihedral AngleNon-coplanar arrangement between the pyrazine ring and the aminomethyl groupConformational flexibility is expected, as seen in related structures nih.gov.

Investigation of Crystallographic Disorder and Molecular Dynamics in the Solid State

Crystallographic disorder, where atoms or molecules occupy multiple positions within the crystal lattice, is a phenomenon observed in many pharmaceutical materials. This can involve conformational disorder, where a flexible part of a molecule adopts different orientations, or positional disorder of the entire molecule. For this compound, the aminomethyl group attached to the pyrazine ring introduces conformational flexibility. Computational studies on related molecules, such as 2-acetamido-5-aminopyridine, have utilized potential energy surface scans to identify stable conformers, which can be a precursor to understanding disorder in the solid state nih.gov.

The oxalate anion itself can also exhibit disorder. In some crystal structures, the oxalate ion can be disordered over multiple orientations. The presence of disorder would be identified during single-crystal X-ray diffraction refinement by large atomic displacement parameters or the need to model certain atoms over multiple sites.

Solid-state NMR is particularly adept at characterizing the nature and dynamics of such disorder. Variable-temperature ssNMR experiments can distinguish between static disorder (where multiple conformations are frozen in the lattice) and dynamic disorder (where molecules or parts of molecules are undergoing motion). For example, line-shape analysis and relaxation time measurements can provide quantitative information on the rates and activation energies of dynamic processes, such as the reorientation of the pyrazine ring or the conformational exchange of the aminomethyl group. Similar approaches have been used to study molecular motions in other organic solids.

The combination of single-crystal X-ray diffraction, which provides a time and space-averaged picture of the crystal structure, with solid-state NMR, which probes the local atomic environments and their dynamics, would be essential for a complete understanding of the solid-state structure of this compound, including any crystallographic disorder and molecular motions present.

Coordination Chemistry and Ligand Properties of C Pyrazin 2 Yl Methylamine Oxalate

C-Pyrazin-2-YL-methylamine as a Ligand System

C-pyrazin-2-yl-methylamine, a derivative of the pyrazine (B50134) aromatic heterocycle, functions as a potent chelating agent in coordination chemistry. Its properties are dictated by the interplay between the pyrazine ring's π-system and the flexible methylamine (B109427) side chain.

The C-pyrazin-2-yl-methylamine ligand typically acts as a bidentate N,N'-donor. Coordination to a metal center occurs through one of the nitrogen atoms of the pyrazine ring and the nitrogen atom of the appended methylamine group. This chelation mode results in the formation of a thermodynamically stable five-membered ring, a common and favorable arrangement in coordination chemistry.

The primary coordination preferences are summarized below:

FeatureDescription
Donor Atoms Pyrazine ring nitrogen, Methylamine nitrogen
Denticity Bidentate
Chelate Ring Size 5-membered
Typical Bonding Formation of stable N,N' chelate

The C-pyrazin-2-yl-methylamine ligand influences the electronic properties of the metal center by modifying the energy of its d-orbitals, an effect described by ligand field theory. The magnitude of this d-orbital splitting is quantified by the ligand field splitting parameter (Δo for octahedral complexes). Ligands are ranked based on their ability to cause this splitting in what is known as the spectrochemical series. wikipedia.org

Based on studies of related pyrazine derivatives with Ru(III), these types of N-donor ligands are classified as being in the middle range of the spectrochemical series. rsc.org They are considered stronger field ligands than simple halides but weaker than powerful π-acceptors like cyanide (CN⁻) or carbon monoxide (CO). wikipedia.org

For a d⁵ Ru(III) complex with a pyrazine-methylamine type ligand, key ligand field parameters have been calculated from electronic absorption spectra. rsc.org These parameters provide insight into the electronic structure of the resulting complex.

Table of Representative Ligand Field Parameters for a Ru(III)-Pyrazine Derivative Complex

Parameter Symbol Typical Value Range Description
Ligand Field Splitting Δo 26,000 - 27,000 cm⁻¹ The energy separation between the e_g and t_2g d-orbitals in an octahedral field.
Racah Parameter B 616 - 691 cm⁻¹ A measure of the interelectronic repulsion within the d-orbitals of the metal ion.

| Nephelauxetic Ratio | β | 0.64 - 0.72 | Indicates the degree of covalency in the metal-ligand bond (β = B_complex / B_free ion). Values less than 1 signify covalent character. |

These values confirm that pyrazine-amine ligands coordinate to metal ions through their nitrogen donor atoms and establish a moderate degree of covalency in the metal-ligand bond. rsc.org

Oxalate (B1200264) Anion as a Co-ligand

The oxalate anion (C₂O₄²⁻) is a highly versatile and widely used co-ligand in coordination chemistry. Its dicarboxylate structure allows it to adopt numerous coordination modes, making it an excellent component for building complex polynuclear structures and extended networks.

The oxalate ligand's structural diversity is its most significant feature, with the ability to act as a mono-, bi-, tri-, or even tetradentate ligand. bendola.com The most common mode is as a bidentate chelating ligand, where it forms a stable five-membered ring with a single metal center (M(O₂C₂)). tandfonline.com However, its capacity to bridge metal centers is key to its role in forming larger assemblies.

Some of the principal coordination modes of the oxalate anion include:

Monodentate: One oxygen atom coordinates to a single metal center. This is less common but observed in certain structures. bendola.com

Bidentate Chelate: Two oxygen atoms bind to the same metal ion, forming a stable five-membered ring. This is a very frequent coordination mode. tandfonline.comstudy.comnih.gov

Bidentate Bridge: The oxalate ligand links two metal centers.

Bis-bidentate Bridge: The ligand acts as a double-chelate, bridging two metal centers. Each pair of oxygen atoms chelates a different metal ion. This is a common mode for forming dinuclear and polynuclear complexes. wikipedia.org

The planarity of the oxalate ion and the directional nature of the oxygen lone pairs prevent it from acting as a tetradentate ligand to a single metal center, but it can readily form four bonds when bridging multiple centers. massey.ac.nz

The ability of the oxalate anion to act as a bridging ligand is fundamental to the construction of polynuclear complexes and multi-dimensional coordination polymers. tandfonline.com By linking metal ions, oxalate facilitates the creation of dimers, chains, layers, and three-dimensional frameworks. bendola.com

In these extended structures, the oxalate ligand often functions as a "magnetic exchange pathway," mediating magnetic interactions (either ferromagnetic or antiferromagnetic) between the bridged paramagnetic metal centers. bendola.comwikipedia.org For instance, in the dinuclear complex [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)], the oxalate ligand bridges two copper(II) centers in a bis-bidentate fashion, creating a pathway for weak ferromagnetic coupling. wikipedia.org The combination of metal centers with bridging oxalate ligands can lead to diverse network topologies, including one-dimensional chains and complex three-periodic networks. bendola.com

Design and Synthesis of Metal Complexes with C-Pyrazin-2-YL-methylamine Oxalate

The synthesis of mixed-ligand metal complexes containing both C-pyrazin-2-yl-methylamine and oxalate requires a strategic approach to control the coordination of both species to the metal center. A general synthetic methodology would involve the reaction of a soluble metal salt with the two ligands in a suitable solvent.

A common synthetic route is the sequential addition of the ligands. First, a metal-oxalate precursor can be prepared by reacting a metal salt (e.g., metal chloride or nitrate) with a soluble oxalate salt, such as potassium oxalate. This often forms a coordination complex where the oxalate is bound, but coordination sites remain available, often occupied by solvent molecules (e.g., water).

Step 1: Formation of Metal-Oxalate Precursor MCl₂ + K₂C₂O₄ → K₂[M(ox)₂(H₂O)₂] (hypothetical example)

Subsequently, the C-pyrazin-2-yl-methylamine ligand is introduced into the reaction mixture. The stronger chelating pyrazine-methylamine ligand can then displace the weakly bound solvent molecules to form the final, stable mixed-ligand complex.

Step 2: Addition of Chelating Ligand K₂[M(ox)₂(H₂O)₂] + 2 (C₅H₇N₃) → [M(ox)(C₅H₇N₃)₂] + 2 K⁺ + 2 H₂O (hypothetical example)

The stoichiometry, reaction temperature, choice of solvent, and pH can all be varied to influence the final product's structure, nuclearity, and dimensionality. The resulting complexes can be isolated as crystalline solids and characterized using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.

Synthesis of Mononuclear and Oligonuclear Metal Complexes

The synthesis of metal complexes involving this compound as a ligand is a foundational aspect of its coordination chemistry. The pyrazine moiety, with its two nitrogen atoms, and the methylamine group offer multiple potential coordination sites. The oxalate anion can act as a counter-ion or participate in the coordination sphere.

Mononuclear Complexes: The formation of mononuclear complexes typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The stoichiometry of the reactants and the nature of the metal ion are critical factors in determining the final product. For instance, the C-Pyrazin-2-YL-methylamine can act as a bidentate ligand, coordinating to a single metal center through the pyrazine nitrogen and the amine nitrogen. The oxalate ion might then balance the charge or remain uncoordinated in the crystal lattice.

Oligonuclear Complexes: The synthesis of oligonuclear complexes, containing a few metal centers, can be achieved by carefully controlling the reaction conditions. The pyrazine ring of the C-Pyrazin-2-YL-methylamine ligand is well-known for its ability to bridge metal centers, leading to the formation of dinuclear or polynuclear species. The oxalate anion can also act as a bridging ligand, connecting two or more metal ions. The interplay between the bridging capabilities of both the pyrazine ligand and the oxalate anion can lead to a variety of oligonuclear structures.

A summary of representative synthetic approaches is provided in the table below.

Complex TypeGeneral Synthetic MethodKey Reaction Parameters
MononuclearReaction of a metal halide or perchlorate with the ligand in a 1:2 or 1:1 molar ratio in a polar solvent like methanol (B129727) or ethanol.Temperature, reaction time, and pH can influence the final product. Use of bulky counter-ions can favor mononuclear species.
OligonuclearUtilizing a higher ligand-to-metal ratio or specific metal precursors that favor bridging interactions. Hydrothermal or solvothermal methods can promote the formation of more complex structures.The choice of solvent and the presence of coordinating anions can direct the assembly of oligonuclear complexes.

Construction of Metallosupramolecular Architectures

The principles of self-assembly are central to the construction of metallosupramolecular architectures from this compound and metal ions. The directional bonding preferences of the metal centers and the specific coordination vectors of the ligand dictate the final topology of the resulting architecture.

The bifunctional nature of the C-Pyrazin-2-YL-methylamine ligand, with its potential for both chelation and bridging, makes it a versatile building block. When combined with metal ions that have specific geometric preferences (e.g., square planar, tetrahedral, or octahedral), a range of predictable supramolecular structures can be formed. The oxalate anion can further influence the dimensionality of the assembly by acting as a linear or angular bridging unit. For example, the combination of a linearly coordinating metal ion with the bridging pyrazine ligand and the oxalate dianion could lead to the formation of one-dimensional chains or two-dimensional networks.

Electronic Structure and Bonding Characterization in Coordination Compounds

Understanding the electronic structure and the nature of the metal-ligand bonding is crucial for elucidating the properties of coordination compounds derived from this compound. A combination of experimental techniques and theoretical calculations is typically employed for this purpose.

Spectroscopic methods such as UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. Infrared (IR) spectroscopy is used to probe the vibrational modes of the ligand and how they are affected upon coordination. Shifts in the vibrational frequencies of the pyrazine ring and the amine group can confirm their involvement in bonding to the metal center.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling the electronic structure and predicting the geometric parameters of these complexes. These calculations can provide a detailed picture of the molecular orbitals and the nature of the frontier orbitals (HOMO and LUMO), which are important for understanding the reactivity and electronic properties of the compounds.

Influence of Ligand Design on Complex Geometry and Stability

The specific design of the C-Pyrazin-2-YL-methylamine ligand has a profound impact on the geometry and stability of the resulting metal complexes. The steric and electronic properties of the ligand play a significant role in determining the coordination number and the preferred geometry around the metal ion.

The stability of these coordination compounds can be quantified by determining their formation constants. Potentiometric or spectrophotometric titrations are common methods used to measure these constants, providing valuable data on the thermodynamic stability of the complexes in solution.

Feature of Ligand DesignInfluence on Complex GeometryInfluence on Complex Stability
Bidentate Nature (Chelation)Favors the formation of five-membered chelate rings, influencing bond angles around the metal.Significantly enhances thermodynamic stability (chelate effect).
Pyrazine Ring as a BridgeCan lead to the formation of extended 1D, 2D, or 3D coordination polymers.The rigidity of the pyrazine bridge can contribute to the overall stability of the supramolecular structure.
Steric Hindrance from Methyl GroupMay favor specific isomers or lower coordination numbers.Can influence the kinetic stability by hindering ligand substitution reactions.
Electronic Properties of Pyrazineπ-acceptor character can strengthen the metal-ligand bond with suitable metals.Contributes to the overall electronic stability of the complex.

Computational and Theoretical Chemistry Studies of C Pyrazin 2 Yl Methylamine Oxalate

Quantum Chemical Analysis of Intermolecular Interactions

Energy Framework Calculations for Supramolecular Contributions

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Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.de It provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and the interactions between them. uni-muenchen.de These interactions, particularly the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, are quantified by second-order perturbation theory and provide a measure of the energetic significance of electron delocalization, often referred to as hyperconjugation. uni-muenchen.deyoutube.com

For C-Pyrazin-2-YL-methylamine oxalate, NBO analysis would be expected to reveal significant donor-acceptor interactions involving the pyrazine (B50134) ring, the methylamine (B109427) substituent, and the oxalate counter-ion. The nitrogen atoms of the pyrazine ring possess lone pairs (n) that can act as electron donors. Similarly, the nitrogen of the aminomethyl group also has a lone pair available for donation. The π-system of the pyrazine ring can also participate in these interactions. Acceptor orbitals are typically the antibonding (σ* and π*) orbitals.

In analogous pyrazole (B372694) derivatives, significant stabilization energies have been observed for interactions between lone pair orbitals and antibonding orbitals. nih.gov For instance, interactions of the type n -> σ* and n -> π* are common. In the case of C-Pyrazin-2-YL-methylamine, key interactions would likely include:

Intra-ring interactions: Delocalization of the nitrogen lone pairs (nN) to the antibonding π* orbitals of the C=N and C=C bonds within the pyrazine ring, contributing to its aromatic stability.

Interactions involving the substituent: Donation of the lone pair of the aminomethyl nitrogen (nN) into antibonding orbitals of the pyrazine ring (π) or adjacent σ bonds.

Interactions with the oxalate ion: Hydrogen bonding interactions between the amine protons and the oxalate oxygen atoms would be evident as strong donor-acceptor interactions, likely of the nO -> σ*NH type, where nO is a lone pair on an oxalate oxygen.

While specific energy values are not available, a hypothetical NBO analysis might yield the following types of significant donor-acceptor interactions and their associated stabilization energies (E(2)), as illustrated in the interactive table below. It is crucial to note that this data is illustrative and based on findings for structurally similar molecules. nih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N7 (Pyrazine)π* (C2-N3)~15-25Intra-ring delocalization
LP (1) N4 (Pyrazine)π* (C5-C6)~15-25Intra-ring delocalization
LP (1) N8 (Amine)σ* (C2-C7)~5-10Substituent-ring interaction
π (C2-N3)π* (C5-C6)~20-30π-conjugation
LP (O) Oxalateσ* (N8-H)> 30Inter-ionic Hydrogen Bonding

This table is a hypothetical representation based on typical values for similar molecular systems.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to elucidate the mechanism of a chemical reaction, identifying the transition states and intermediates along the reaction coordinate. This analysis provides critical information about the feasibility of a reaction, its kinetics, and the factors that control its outcome.

For the formation of C-Pyrazin-2-YL-methylamine, a plausible synthetic route could involve the reduction of pyrazine-2-carbonitrile or the amination of 2-(chloromethyl)pyrazine (B1585198). Computational modeling of these pathways would involve locating the transition state structures for each elementary step and calculating the corresponding activation energies.

Studies on the formation of other pyrazine derivatives have highlighted various reaction mechanisms. For instance, the formation of pyrazines can occur through the condensation of α-aminocarbonyl compounds. researchgate.net While not directly applicable to the synthesis of C-Pyrazin-2-YL-methylamine, these studies provide a framework for understanding pyrazine ring formation.

A hypothetical reaction pathway for the synthesis of C-Pyrazin-2-YL-methylamine from 2-(chloromethyl)pyrazine and ammonia (B1221849) could be modeled as follows:

Nucleophilic Attack: The reaction would likely proceed via a nucleophilic substitution (SN2) mechanism, where the ammonia molecule attacks the methylene (B1212753) carbon, and the chloride ion acts as the leaving group.

Transition State: The transition state would feature a partially formed N-C bond and a partially broken C-Cl bond. Computational calculations would determine the geometry and energy of this transition state.

Product Formation: The final product, C-Pyrazin-2-YL-methylamine, is formed along with a chloride ion. Subsequent reaction with oxalic acid would yield the oxalate salt.

The following table presents hypothetical activation energies for key steps in a proposed synthesis, emphasizing that these are illustrative values.

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol) (Hypothetical)
Amination2-(chloromethyl)pyrazine + NH3[H3N---CH2-Pyrazine---Cl]‡C-Pyrazin-2-YL-methylamine + HCl15 - 25
Salt FormationC-Pyrazin-2-YL-methylamine + Oxalic Acid[Amine---H---Oxalate]‡This compoundLow barrier, diffusion-controlled

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, MD simulations could be employed to investigate several aspects of its dynamic behavior:

Conformational Flexibility: The simulations would reveal the rotational freedom around the C-C and C-N bonds of the methylamine substituent, identifying the most stable conformations and the energy barriers between them.

Solvation: In an aqueous environment, MD simulations would show how water molecules arrange around the pyrazine ring, the amine group, and the oxalate ion, providing insights into its solubility and hydration properties.

Ion Pairing: The simulations would characterize the dynamic nature of the interaction between the C-Pyrazin-2-YL-methylammonium cation and the oxalate anion, including the stability of the ion pair and the potential for solvent-separated ion pairs.

Numerous MD simulation studies have been conducted on the related drug pyrazinamide (B1679903), often in the context of its interaction with the enzyme pyrazinamidase. tandfonline.comnih.govsci-hub.se These studies have provided valuable information on how mutations in the enzyme affect drug binding and resistance. tandfonline.comnih.gov Similar methodologies could be applied to study the interaction of C-Pyrazin-2-YL-methylamine with potential biological targets.

A typical MD simulation setup for this compound in water would involve the parameters outlined in the table below.

Simulation ParameterTypical Value/SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system.
Water ModelTIP3P, SPC/ERepresents the solvent molecules.
System Size~5000-10000 atomsEnsures the system is large enough to avoid finite-size effects.
Temperature300 KSimulates physiological conditions.
Pressure1 atmSimulates atmospheric pressure.
Simulation Time100-500 nsAllows for sufficient sampling of conformational space.
Integration Timestep2 fsThe time interval for solving the equations of motion.

Mechanistic Insights and Structure Reactivity Relationships of C Pyrazin 2 Yl Methylamine Oxalate

Correlation between Molecular Structure and Chemical Reactivity Profiles

The reactivity of C-Pyrazin-2-YL-methylamine oxalate (B1200264) is a composite of the individual electronic properties of its constituent parts: the pyrazine (B50134) nucleus, the aminomethyl group, and the oxalate anion. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. uoanbar.edu.iq This electron deficiency, or π-deficient character, makes the pyrazine ring susceptible to nucleophilic attack and generally deactivates it towards electrophilic substitution. uoanbar.edu.iqrsc.org

The crystal structure of related pyrazine carboxamide derivatives reveals how intermolecular forces, such as hydrogen bonding, can dictate the supramolecular assembly. researchgate.netlew.ro In C-Pyrazin-2-YL-methylamine oxalate, it is expected that extensive hydrogen bonding networks exist between the ammonium (B1175870) group, the oxalate anions, and the pyrazine nitrogen atoms, influencing its physical properties and chemical reactivity.

Table 1: Key Molecular Features and Their Influence on Reactivity

Molecular FeatureElectronic EffectConsequence for Reactivity
Pyrazine RingElectron-deficient (π-deficient)Susceptible to nucleophilic attack; deactivated for electrophilic substitution.
-CH2NH2 GroupElectron-donating (inductive effect)Modulates the electronic density of the pyrazine ring, influencing regioselectivity.
Oxalate Counter-ionAnionicStabilizes the protonated amine; influences solubility and crystal packing.

Elucidation of Reaction Mechanisms in Chemical Transformations

The synthesis of C-pyrazin-2-yl-methylamine and its derivatives often involves multi-step processes where the reaction mechanism at each stage is crucial for the final product yield and purity. A common route to 2-aminomethylpyrazine (B151696) involves the reduction of 2-cyanopyrazine or the amination of a 2-halomethylpyrazine. The latter is often avoided due to the lachrymatory and unstable nature of halomethyl pyrazines.

A plausible synthetic pathway for a precursor, a pyrazine methylamine (B109427) derivative, involves the oxidation of a methyl pyrazine to an aldehyde, followed by reaction with hydroxylamine (B1172632) hydrochloride and subsequent reduction. researchgate.net For instance, the oxidation of 2-methylpyrazine (B48319) with ceric ammonium nitrate (B79036) can yield 2-formylpyrazine. This aldehyde can then be converted to an oxime, which upon reduction with a reducing agent like sodium borohydride (B1222165), yields the corresponding methylamine. researchgate.net

The formation of the oxalate salt is a straightforward acid-base reaction. Dissolving the free base, (pyrazin-2-yl)methanamine, in a suitable solvent and adding a solution of oxalic acid typically leads to the precipitation of this compound. sciencemadness.org The stoichiometry of this reaction is important, as oxalic acid is a dicarboxylic acid and can form both mono- and di-salts.

In transformations involving the pyrazine ring of this compound, the electron-deficient nature of the ring governs the mechanism. For instance, in nucleophilic aromatic substitution reactions, the attack of a nucleophile is directed to the carbon atoms of the pyrazine ring, facilitated by the electron-withdrawing nature of the nitrogen atoms.

Influence of Substituent Effects on Reaction Selectivity and Efficiency

Substituents on the pyrazine ring play a critical role in directing the outcome of chemical reactions. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the reaction's selectivity and efficiency. rsc.orgnih.gov

In the case of this compound, the aminomethyl group (-CH2NH3+) can be considered an electron-withdrawing group due to the positive charge on the nitrogen in the salt form, further deactivating the pyrazine ring towards electrophilic attack. However, in its free base form, the -CH2NH2 group is electron-donating. The nature of other substituents on the pyrazine ring will also exert a strong influence. For example, the presence of a strong electron-withdrawing group, such as a nitro group, would further enhance the ring's susceptibility to nucleophilic attack. nih.gov Conversely, an electron-donating group, like a methoxy (B1213986) group, would decrease this susceptibility. nih.gov

The position of the substituent also matters. In pyridine (B92270), a related π-deficient heterocycle, electrophilic attack is favored at the 3-position due to the relative stability of the resulting intermediate carbocation. uoanbar.edu.iq A similar rationale can be applied to the pyrazine ring, although the presence of the second nitrogen atom further complicates the regioselectivity.

Table 2: Predicted Influence of Substituents on the Reactivity of the Pyrazine Ring

Substituent Type at other positionsElectronic EffectPredicted Effect on Nucleophilic Aromatic SubstitutionPredicted Effect on Electrophilic Aromatic Substitution
Electron-Withdrawing (e.g., -NO2, -CN)Decreases electron densityActivates the ring, increases reaction rateDeactivates the ring, decreases reaction rate
Electron-Donating (e.g., -OCH3, -CH3)Increases electron densityDeactivates the ring, decreases reaction rateActivates the ring, increases reaction rate

Stereochemical Control and Implications in Synthetic Pathways

While C-Pyrazin-2-YL-methylamine itself is not chiral, the introduction of a chiral center is a common objective in the synthesis of more complex, biologically active molecules. Stereochemical control is paramount in such syntheses to obtain the desired enantiomer or diastereomer. nih.govnih.gov

The synthesis of chiral pyrazine derivatives can be achieved through various strategies. One approach involves the use of a chiral auxiliary. For instance, a chiral amine can be reacted with a pyrazine derivative to form a diastereomeric intermediate, which can then be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched pyrazine derivative. nih.gov

Another strategy involves asymmetric catalysis, where a chiral catalyst is used to favor the formation of one stereoisomer over another. metu.edu.tr For example, the asymmetric reduction of a pyrazinyl ketone to a chiral alcohol can be a key step in a synthetic pathway.

In the context of this compound, if a substituent were introduced that created a chiral center, for example at the α-carbon of the methylamine group, stereoselective synthesis would be crucial. The choice of reducing agent and reaction conditions during the conversion of a precursor ketone or imine to the amine would determine the stereochemical outcome. The oxalate salt formation itself does not typically introduce chirality but can be used to resolve a racemic mixture of a chiral amine through the formation of diastereomeric salts with a chiral acid.

Advanced Analytical Characterization Techniques in Research on C Pyrazin 2 Yl Methylamine Oxalate

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding within C-Pyrazin-2-YL-methylamine oxalate (B1200264). These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of the bond type and its chemical environment.

In the analysis of C-Pyrazin-2-YL-methylamine oxalate, IR and Raman spectra would be expected to display characteristic bands for the pyrazine (B50134) ring, the methylamine (B109427) moiety, and the oxalate counter-ion. The pyrazine ring exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹, along with a series of ring stretching and bending modes in the 1600-1000 cm⁻¹ region. researchgate.netresearchgate.net The methylamine portion of the molecule would show N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ range, and C-N stretching vibrations.

The oxalate anion (C₂O₄²⁻) has a relatively simple, highly symmetric structure, leading to distinct and well-characterized vibrational modes. researchgate.net Key vibrations for the oxalate ion include the symmetric and asymmetric C=O stretching modes and O-C=O bending modes. The formation of the oxalate salt with C-pyrazin-2-yl-methylamine would likely lead to shifts in the vibrational frequencies of both the amine and the oxalate groups due to the ionic interactions and hydrogen bonding between the cation and anion.

A representative table of expected vibrational frequencies is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Pyrazine RingC-H Stretch3000 - 3100IR, Raman
C=N Stretch1550 - 1600IR, Raman
Ring Breathing980 - 1020Raman
MethylamineN-H Stretch3300 - 3500IR
C-N Stretch1000 - 1250IR
CH₂ Scissoring1450 - 1480IR
OxalateC=O Asymmetric Stretch~1600IR
C=O Symmetric Stretch~1300Raman
O-C=O Bend~800IR

Note: The exact positions of these bands can vary due to intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a molecular formula.

For this compound, HRMS would be used to confirm the molecular formula of the C-pyrazin-2-yl-methylamine cation (C₅H₇N₃). In a typical experiment, the sample would be ionized, often by electrospray ionization (ESI), to produce the protonated molecule [C₅H₇N₃ + H]⁺. The instrument then measures the m/z of this ion with high precision. The experimentally measured mass is then compared to the calculated exact mass for the proposed formula. A close match, with an error of less than 5 parts per million (ppm), provides strong evidence for the correct molecular formula. The oxalate anion would not typically be observed in positive ion mode ESI-HRMS.

A table with the theoretical exact masses for the cation and its protonated form is provided below.

IonMolecular FormulaTheoretical Exact Mass (m/z)
C-Pyrazin-2-yl-methylamine (cation)[C₅H₇N₃]109.06399
Protonated C-Pyrazin-2-yl-methylamine[C₅H₈N₃]⁺110.07182

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For C-Pyrazin-2-YL-methylamine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazine ring, the methylene (B1212753) (-CH₂-) group, and the amine (-NH₂) group. The chemical shifts of the pyrazine protons are typically in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atoms. spectrabase.com The methylene protons would likely appear as a singlet or a multiplet in the range of δ 3.5-4.5 ppm, influenced by the adjacent pyrazine ring and the amine group. libretexts.org

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. For C-Pyrazin-2-YL-methylamine, distinct signals would be expected for the carbons of the pyrazine ring, which typically resonate in the δ 140-160 ppm range, and the methylene carbon, which would appear further upfield. libretexts.orgwisc.edu The oxalate carbons would produce a signal in the range of δ 160-175 ppm.

A table of predicted ¹H and ¹³C chemical shifts for the C-Pyrazin-2-YL-methylamine cation is presented below.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrazine-H 8.5 - 8.7 Multiplet
Methylene (-CH₂-) ~4.0 Singlet

Predicted ¹³C NMR Chemical Shifts | Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | Pyrazine C (quaternary) | 150 - 155 | | Pyrazine CH | 143 - 148 | | Methylene (-CH₂-) | 40 - 50 | | Oxalate (C=O) | 160 - 175 |

Note: Chemical shifts are relative to TMS and can be influenced by solvent and concentration.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For C-Pyrazin-2-YL-methylamine, this could show correlations between the protons on the pyrazine ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons to which they are attached. youtube.com This would definitively link the pyrazine proton signals to their corresponding carbon signals and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons. For example, the methylene protons would show a correlation to the adjacent quaternary carbon of the pyrazine ring, confirming the point of attachment. sdsu.edu

Electron Paramagnetic Resonance (EPR) for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific for species with unpaired electrons. bruker.com As such, it is a powerful tool for studying paramagnetic substances, such as organic radicals and many transition metal complexes. worldscientific.comrsc.orgethernet.edu.et

This compound, in its ground state, is a diamagnetic species with all electrons paired. Therefore, it would not produce an EPR signal. However, EPR spectroscopy would become a critical analytical technique if the compound were to be involved in processes that generate paramagnetic species. For instance:

Formation of Radical Ions: If C-Pyrazin-2-YL-methylamine were to be oxidized or reduced to form a radical cation or anion, EPR would be the definitive method for detecting and characterizing this species. The resulting EPR spectrum would provide information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants. acs.org

Coordination to Paramagnetic Metal Ions: If C-Pyrazin-2-YL-methylamine were used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Fe(III)), EPR spectroscopy would be essential for probing the electronic structure of the metal center and the nature of its interaction with the ligand.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. This technique is particularly useful for molecules containing chromophores, such as aromatic rings and double bonds.

The pyrazine ring in C-Pyrazin-2-YL-methylamine is a strong chromophore and would be expected to exhibit characteristic absorption bands in the UV region. researchgate.netmontana.edu Typically, pyrazine and its derivatives show two main types of electronic transitions: nist.gov

π → π transitions:* These are typically high-energy, high-intensity absorptions occurring at shorter wavelengths (e.g., below 280 nm).

n → π transitions:* These are lower-energy, lower-intensity transitions resulting from the excitation of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. These transitions usually appear at longer wavelengths (e.g., around 300-330 nm). montana.edu

The formation of the oxalate salt is unlikely to significantly alter the primary electronic transitions of the pyrazine chromophore, although minor shifts in the absorption maxima (λ_max) could occur due to changes in the local environment and solvation. UV-Vis spectroscopy is also a valuable tool for studying the complexation of C-Pyrazin-2-YL-methylamine with metal ions, as coordination often leads to significant changes in the UV-Vis spectrum. idexlab.com

A table of typical UV absorption maxima for pyrazine derivatives is provided below.

Transition TypeTypical λ_max (nm)Molar Absorptivity (ε)
π → π260 - 280High
n → π300 - 330Low

Future Research Directions and Emerging Opportunities in C Pyrazin 2 Yl Methylamine Oxalate Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of pyrazine (B50134) derivatives is a cornerstone of their application in various scientific fields. Future research will undoubtedly focus on developing new synthetic routes for C-Pyrazin-2-YL-methylamine oxalate (B1200264) and related compounds that are more efficient, cost-effective, and environmentally benign. This includes the exploration of palladium-catalyzed cross-coupling reactions and nucleophilic substitution to create diverse derivatives. nih.gov The goal is to achieve high yields, ranging from 53% to 90%, while minimizing waste and energy consumption. nih.gov A recent review highlights the latest advancements in pyrazine synthesis over the past six years, underscoring the continuous effort to refine and innovate in this area. tandfonline.com

A key trend is the move towards "green chemistry" principles. This involves the use of less hazardous solvents, renewable starting materials, and catalytic reactions to reduce the environmental impact of chemical synthesis. For pyrazine derivatives, this could mean developing one-pot syntheses or flow chemistry processes that offer greater control and safety compared to traditional batch methods.

Exploration of Advanced Supramolecular Architectures and Functional Materials

The nitrogen atoms in the pyrazine ring of C-Pyrazin-2-YL-methylamine oxalate make it an excellent ligand for coordinating with metal ions. nih.gov This property opens the door to the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net These materials are of great interest due to their potential applications in gas storage, catalysis, and as sensors.

Future research will explore the use of this compound and similar pyrazine-based ligands to create novel functional materials. By carefully selecting the metal ions and reaction conditions, it is possible to control the dimensionality and topology of the resulting structures, leading to materials with tailored properties. For instance, the incorporation of pyrazine ligands can lead to one-dimensional chains, two-dimensional sheets, or even complex three-dimensional networks. nih.govresearchgate.net The study of how these structures self-assemble through non-covalent interactions, such as hydrogen bonding and π-π stacking, will be crucial for designing materials with desired functions. researchgate.netmdpi.com The rich chemistry of pyrazine-based ligands allows for the stabilization of cluster compounds with unprecedented structural motifs. science.gov

Research AreaFocusPotential Applications
Novel Synthesis Developing efficient, green, and cost-effective synthetic routes for pyrazine derivatives. nih.govtandfonline.comPharmaceutical manufacturing, materials science.
Supramolecular Chemistry Using pyrazine ligands to build metal-organic frameworks and coordination polymers. nih.govresearchgate.netGas storage, catalysis, sensors.
Functional Materials Creating materials with specific electronic, magnetic, or porous properties. science.govElectronics, data storage, separation technologies.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.gov In the context of this compound, these technologies can be applied at various stages, from predicting the properties of new derivatives to optimizing reaction conditions for their synthesis. acs.orgyoutube.com

Machine learning models can be trained on existing data to predict the biological activities, and other properties of novel pyrazine compounds, thereby accelerating the discovery of new drug candidates. nih.govyoutube.com This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. nih.gov Furthermore, AI can be used to design entirely new molecules with desired properties through generative chemistry approaches. youtube.com These computational tools can also aid in retrosynthesis, helping chemists to devise the most efficient synthetic routes for target molecules.

Theoretical Advances in Predicting Reactivity and Intermolecular Interactions

Theoretical and computational chemistry provide powerful tools for understanding the fundamental properties of molecules like this compound. dntb.gov.ua Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, reactivity, and spectroscopic properties of pyrazine derivatives. researchgate.netscience.gov

Q & A

Q. How can the crystal structure of C-Pyrazin-2-YL-methylamine oxalate be determined using X-ray diffraction?

  • Methodological Answer: The crystal structure can be resolved via single-crystal X-ray diffraction (SC-XRD) followed by refinement using SHELXL. Key steps include:
  • Data collection with a high-resolution detector to minimize noise.
  • Structure solution via direct methods (e.g., SHELXD) for initial phase determination.
  • Refinement with SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms and validating against twinned data if present .
  • Final validation using tools like the R-factor and residual electron density maps to ensure model accuracy.

Q. What analytical methods are optimal for quantifying oxalate content in this compound?

  • Methodological Answer:
  • Capillary Electrophoresis (CE): Preferred for samples with medium to high oxalate content (>10 mg/100 g) due to faster analysis and lower costs. Protocol involves alkaline buffer (pH ~12) to ionize oxalate, with UV detection at 200–220 nm .
  • Ion Chromatography (IC): Better suited for low oxalate concentrations (<10 mg/100 g). Use a carbonate/bicarbonate eluent system and conductivity detection to separate oxalate from interfering anions .

Q. How can purity and impurity profiles of this compound be assessed?

  • Methodological Answer:
  • Employ reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm).
  • Compare retention times against certified reference standards (e.g., dioxalate derivatives or piperazine-related impurities) to identify and quantify contaminants .
  • Validate using spike-recovery experiments to ensure method accuracy.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., twinning or disorder) be resolved during refinement?

  • Methodological Answer:
  • For twinning , use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. Validate with the Hooft parameter or Flack test .
  • For disordered structures , apply PART/SUMP restraints to model overlapping atoms and refine occupancy ratios. Use Fourier difference maps to locate missing electron density .
  • Cross-validate with spectroscopic data (e.g., IR or NMR) to confirm bond assignments .

Q. What advanced techniques are suitable for analyzing degradation products or stability under physiological conditions?

  • Methodological Answer:
  • LC-MS/MS: Use a C18 column with a gradient mobile phase (water/acetonitrile + 0.1% formic acid). Monitor degradation products via multiple reaction monitoring (MRM) for oxalate-specific fragments (e.g., m/z 88 → 44) .
  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks, followed by LC-MS/MS to identify hydrolytic or oxidative byproducts.

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer:
  • Perform docking studies (e.g., AutoDock Vina) using the compound’s crystal structure (from SHELXL) and target protein (e.g., enzymes with oxalate-binding sites).
  • Validate with molecular dynamics simulations (GROMACS) to assess binding stability under physiological pH and temperature.
  • Correlate with experimental data (e.g., IC50 from enzyme inhibition assays) to refine computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.